molecular formula C23H27N3O3 B2880503 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 1010867-79-4

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2880503
CAS No.: 1010867-79-4
M. Wt: 393.487
InChI Key: CTPRCYPDKCSGRM-UHFFFAOYSA-N
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Description

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Analysis

  • The Annular Tautomerism of Curcuminoid NH-Pyrazoles : This study explores the tautomerism in NH-pyrazoles and their structural determination, highlighting the importance of pyrazoles in understanding molecular structures and hydrogen bonding patterns (Cornago et al., 2009).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Docking and Quantum Chemical Calculations : Research on 4-methoxy phenols with pyrazole structures, focusing on molecular structures, spectroscopic data, and biological predictions, showcases the utility of computational chemistry in predicting molecular interactions and properties (Viji et al., 2020).

Antioxidant Activity and Chemical Composition

  • Phenolic Compounds and Antioxidant Activity : A study on the phenolic contents and antioxidant activities of extracts, emphasizing the potential of phenolic compounds for use in food preservation, pharmaceutical, and cosmetic industries (León et al., 2014).

Synthesis and Optical Properties of Derivatives

  • Synthesis and Optical Properties of Antipyrine Derivatives : Investigation into the synthesis and characterization of antipyrine derivatives, highlighting their potential in materials science for optical applications (El-Ghamaz et al., 2017).

Antimicrobial Activity and Molecular Docking

  • Microwave-Assisted Synthesis and Antimicrobial Activity : This research demonstrates the synthesis and evaluation of pyrazoline derivatives for antimicrobial applications, also incorporating molecular docking studies (Ashok et al., 2016).

Properties

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-16-14-26(15-17(2)29-16)10-11-28-19-8-9-20(22(27)12-19)23-21(13-24-25-23)18-6-4-3-5-7-18/h3-9,12-13,16-17,27H,10-11,14-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPRCYPDKCSGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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